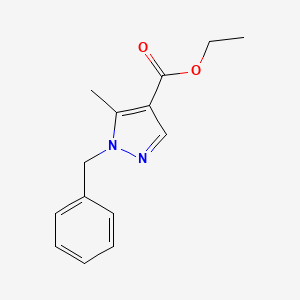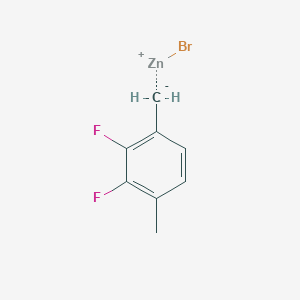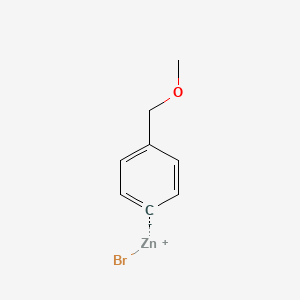
4-(Methoxymethyl)phenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Methoxymethyl)phenylZinc bromide is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates the formation of carbon-carbon bonds, making it valuable in various chemical reactions, particularly in the field of cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
4-(Methoxymethyl)phenylZinc bromide can be synthesized through the direct insertion of zinc into the corresponding aryl bromide. This process typically involves the use of zinc powder and a halide source, such as lithium chloride, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as the solvent .
Industrial Production Methods
On an industrial scale, the preparation of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maintain the purity and stability of the product.
化学反应分析
Types of Reactions
4-(Methoxymethyl)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling and Negishi coupling. These reactions involve the formation of carbon-carbon bonds between the organozinc reagent and an electrophilic partner .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters as the electrophilic partners. The reaction is carried out in the presence of a base, such as potassium carbonate, and often in an aqueous or alcoholic solvent.
Negishi Coupling: This reaction employs palladium or nickel catalysts and involves the use of halides or pseudohalides as the electrophilic partners.
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
科学研究应用
4-(Methoxymethyl)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: In biological research, it is used to modify biomolecules and study their interactions. For example, it can be used to attach fluorescent tags to proteins or nucleic acids.
Medicine: The compound is employed in the development of new drugs and therapeutic agents. Its role in the synthesis of bioactive molecules is crucial for medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, polymers, and advanced materials.
作用机制
The mechanism of action of 4-(Methoxymethyl)phenylZinc bromide involves the transmetalation process, where the organozinc reagent transfers its organic group to a metal catalyst, such as palladium or nickel. This step is followed by oxidative addition and reductive elimination, leading to the formation of the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the metal catalyst used in the reaction.
相似化合物的比较
Similar Compounds
4-Methoxybenzyl bromide: This compound is similar in structure but lacks the zinc component.
Bromomethyl methyl ether: Another related compound, used in the synthesis of various organic molecules.
Uniqueness
4-(Methoxymethyl)phenylZinc bromide stands out due to its ability to participate in cross-coupling reactions, which are essential for forming complex organic structures. Its stability and reactivity under mild conditions make it a preferred choice for many synthetic applications.
属性
分子式 |
C8H9BrOZn |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
bromozinc(1+);methoxymethylbenzene |
InChI |
InChI=1S/C8H9O.BrH.Zn/c1-9-7-8-5-3-2-4-6-8;;/h3-6H,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
JSWUGYYXCKWJCR-UHFFFAOYSA-M |
规范 SMILES |
COCC1=CC=[C-]C=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



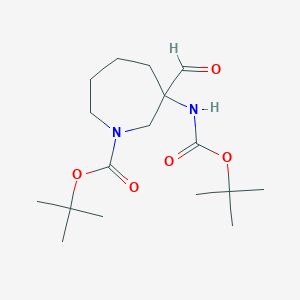
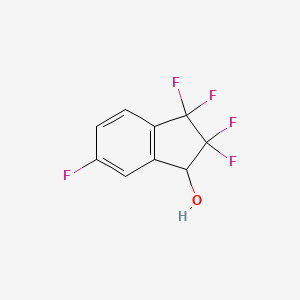
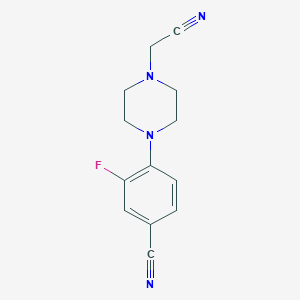
![3-(tert-Butyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902152.png)
![1-[(4-Bromo-2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B14902158.png)


![2-[4-(morpholin-4-ylsulfonyl)phenyl]-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14902176.png)
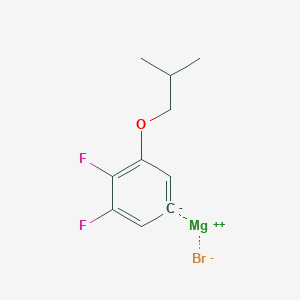
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
